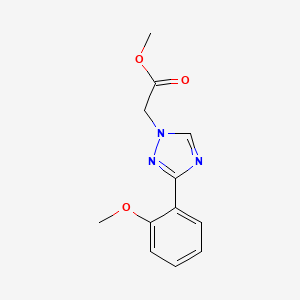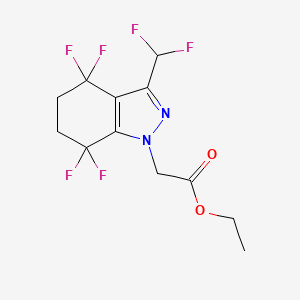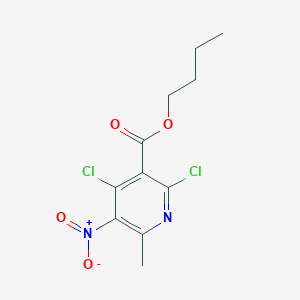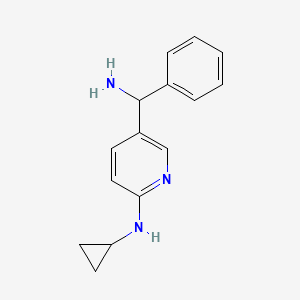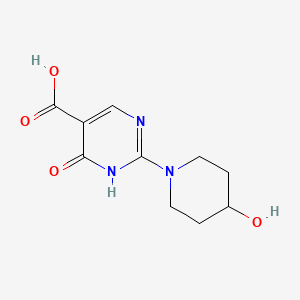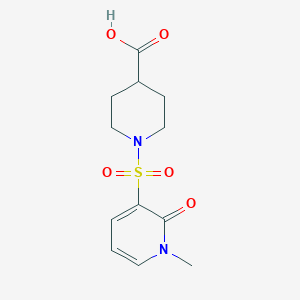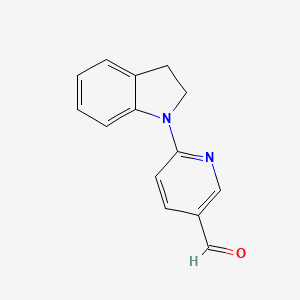
6-(Indolin-1-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Indolin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C14H12N2O It features an indoline moiety fused to a nicotinaldehyde structure, making it a unique hybrid molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .
Industrial Production Methods
化学反応の分析
Types of Reactions
6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: 6-(Indolin-1-yl)nicotinic acid.
Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
科学的研究の応用
6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline-2,3-dione: A compound with an indoline structure but different functional groups.
Uniqueness
6-(Indolin-1-yl)nicotinaldehyde is unique due to its combination of an indoline moiety with a nicotinaldehyde structure. This hybrid structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2 |
InChIキー |
MUARKZVUJPGSGC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


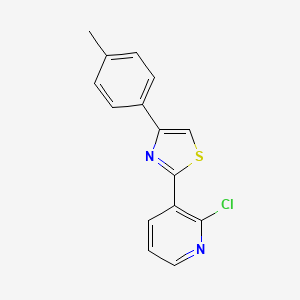
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
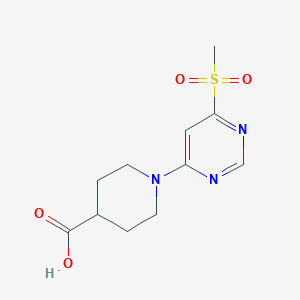
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)

![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
